![molecular formula C13H12BClO3 B151630 4-Benzyloxy-3-chlorophenylboronic acid CAS No. 845551-44-2](/img/structure/B151630.png)
4-Benzyloxy-3-chlorophenylboronic acid
Overview
Description
4-Benzyloxy-3-chlorophenylboronic acid is a boronic acid derivative . It is also known as 4-Benzyloxy-3-chlorobenzeneboronic Acid and contains varying amounts of anhydride . The compound has a molecular formula of C13H12BClO3 .
Synthesis Analysis
Boronic acids, including 4-Benzyloxy-3-chlorophenylboronic acid, have been synthesized and used in various biological applications . The synthetic processes used to obtain these active compounds are well-known and relatively simple . The introduction of the boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities .Molecular Structure Analysis
The molecular structure of 4-Benzyloxy-3-chlorophenylboronic acid is represented by the InChI string: InChI=1S/C13H12BClO3/c15-12-8-11 (14 (16)17)6-7-13 (12)18-9-10-4-2-1-3-5-10/h1-8,16-17H,9H2 . The compound has a molecular weight of 262.50 g/mol .Physical And Chemical Properties Analysis
4-Benzyloxy-3-chlorophenylboronic acid has a molecular weight of 262.50 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 4 .Scientific Research Applications
Hydromethylation via Protodeboronation
Protodeboronation of alkyl boronic esters is an underexplored area. However, recent research has demonstrated catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using radical approaches. This transformation allows for formal anti-Markovnikov alkene hydromethylation, providing a valuable synthetic tool .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 4-Benzyloxy-3-chlorophenylboronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups, such as 4-Benzyloxy-3-chlorophenylboronic acid, are transferred from boron to palladium . This is preceded by an oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway contributes to the formation of carbon–carbon bonds .
Pharmacokinetics
It’s known that the compound has amolecular weight of 262.50 , which could influence its absorption and distribution. More research is needed to fully understand the compound’s pharmacokinetic properties.
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond . This is a crucial step in many organic synthesis reactions, including the production of pharmaceuticals and polymers .
Action Environment
The efficacy and stability of 4-Benzyloxy-3-chlorophenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura reaction conditions are known to be exceptionally mild and functional group tolerant , which could potentially affect the compound’s action. Additionally, the compound is generally environmentally benign , suggesting that it may have minimal impact on the environment.
properties
IUPAC Name |
(3-chloro-4-phenylmethoxyphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BClO3/c15-12-8-11(14(16)17)6-7-13(12)18-9-10-4-2-1-3-5-10/h1-8,16-17H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSMMNDQVZAXQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCC2=CC=CC=C2)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30396089 | |
Record name | 4-Benzyloxy-3-chlorophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30396089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyloxy-3-chlorophenylboronic acid | |
CAS RN |
845551-44-2 | |
Record name | 4-Benzyloxy-3-chlorophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30396089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-BENZYLOXY-3-CHLOROPHENYLBORONIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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